tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate
Description
Introduction to tert-Butyl 4-(2-fluoro-6-nitrophenylamino)piperidine-1-carboxylate in Contemporary Medicinal Chemistry
Historical Context of Piperidine Carboxylate Derivatives in Drug Discovery
Piperidine derivatives have been foundational in medicinal chemistry since the mid-20th century, with their rigid six-membered ring providing a versatile scaffold for neurotransmitter mimetics and enzyme inhibitors. The introduction of carboxylate groups, such as the tert-butyl carbamate moiety, marked a turning point in optimizing metabolic stability and bioavailability. For instance, the tert-butyl group shields the piperidine nitrogen from oxidative metabolism, prolonging the half-life of drug candidates.
The evolution of piperidine carboxylates accelerated with the discovery of fentanyl analogs in the 1960s, where structural modifications to the piperidine core significantly enhanced opioid receptor binding. Modern applications extend to proteomics, where tert-butyl 4-(2-fluoro-6-nitrophenylamino)piperidine-1-carboxylate serves as a precursor for fluorescent probes and photoaffinity labels, enabling the study of protein-ligand interactions. The compound’s synthetic versatility is exemplified by its role in generating RORγt inhibitors, which modulate immune responses through allosteric binding.
Table 1: Key Milestones in Piperidine Carboxylate Development
Rationale for Functional Group Modifications in Targeted Therapeutics
The strategic incorporation of a 2-fluoro-6-nitrophenylamino group into the piperidine scaffold addresses two critical challenges in drug design: electronic modulation and steric hindrance . The fluorine atom, a strong electron-withdrawing group, polarizes the aromatic ring, enhancing intermolecular interactions with target proteins. Concurrently, the nitro group facilitates π-π stacking with tyrosine residues in enzyme active sites, as observed in kinase inhibitors.
The tert-butyl carbamate group serves dual roles:
- Steric protection : Shielding the piperidine nitrogen from cytochrome P450-mediated oxidation.
- Solubility modulation : The bulky tert-butyl group reduces crystal lattice energy, improving solubility in lipid membranes.
Synthetic routes to this compound typically begin with piperidine and tert-butyl chloroformate, followed by nucleophilic aromatic substitution with 2-fluoro-6-nitroaniline under basic conditions. This two-step process highlights the efficiency of introducing multifunctional groups while maintaining regiochemical control.
Positional Isomerism Effects in Nitrophenyl-Substituted Piperidines
Positional isomerism in nitrophenyl-substituted piperidines profoundly influences their pharmacological profiles. The 2-fluoro-6-nitro substitution pattern in tert-butyl 4-(2-fluoro-6-nitrophenylamino)piperidine-1-carboxylate creates a meta-directing electronic effect, steering electrophilic attacks to specific positions during further derivatization. Comparative studies with ortho- and para-nitro isomers reveal distinct outcomes:
- Ortho-nitro analogs : Exhibit reduced solubility due to intramolecular hydrogen bonding between nitro and piperidine groups.
- Para-nitro analogs : Demonstrate enhanced metabolic clearance, as the nitro group aligns with cytochrome active sites[2
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-6-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-14-12(17)5-4-6-13(14)20(22)23/h4-6,11,18H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASJOGPIWPFMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Deprotection Risks
The Boc group is stable under acidic nitration conditions (H₂SO₄/HNO₃) but may cleave during prolonged exposure to strong bases. Use mild bases (e.g., NaHCO₃) during workup.
Nitro Group Reduction Side Reactions
Uncontrolled reduction of the nitro group to an amine can occur if reductive amination conditions are too harsh. Employ stoichiometric NaBH₃CN instead of excess BH₃ to mitigate this.
Regioselectivity in Nitration
Meta-directing effects of the fluorine atom ensure nitration occurs para to the fluorine, but electronic effects of the piperidine group may alter regioselectivity. Computational modeling (DFT) predicts substitution patterns accurately.
Industrial-Scale Adaptations
For kilogram-scale production, the nucleophilic substitution route is preferred due to fewer steps and higher reproducibility:
- Continuous Flow Reactors : Enable precise temperature control during exothermic steps.
- Green Chemistry Metrics : Ethanol/water mixtures reduce solvent waste, achieving E-factors <15.
Emerging Methodologies
Recent advances include photoredox-catalyzed C–N coupling, which avoids harsh nitration conditions. A prototype reaction using Ir(ppy)₃ and tert-butyl 4-aminopiperidine-1-carboxylate achieves 58% yield under blue LED irradiation.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, amides.
Substitution: : Fluorinated derivatives, other substituted piperidines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development
- The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
- Research indicates that derivatives of this compound exhibit potential as analgesics and anesthetics, particularly in the context of opioid research. Its structural similarity to known opioids suggests it might interact with opioid receptors, providing a pathway for developing new pain management therapies.
-
Anticancer Research
- Preliminary studies have suggested that compounds containing the piperidine moiety may exhibit anticancer properties. The incorporation of nitro and fluoro substituents can influence the compound's ability to inhibit tumor growth.
- A case study involving related piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential for further exploration of tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate in oncological applications.
-
Neuropharmacology
- The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its derivatives have been investigated for effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
- A notable study highlighted the potential of similar compounds to modulate serotonin and dopamine pathways, suggesting applications in treating mood disorders.
Data Table: Summary of Applications
Case Studies
-
Synthesis and Biological Evaluation
- A study synthesized several analogs of this compound, evaluating their efficacy as analgesics. Results indicated that certain modifications enhanced receptor affinity and selectivity, leading to improved pain relief profiles.
-
Antitumor Activity Assessment
- In vitro studies assessed the anticancer properties of related compounds, revealing that specific substitutions on the piperidine ring significantly increased cytotoxicity against breast cancer cells. This underscores the importance of structural variations in optimizing therapeutic efficacy.
-
Behavioral Studies in Animal Models
- Research involving animal models demonstrated that compounds similar to this compound influenced behaviors associated with anxiety and depression, suggesting a potential role in treating psychiatric disorders.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and fluorine atom play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors or enzymes.
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro vs. Hydroxyl Substitution : The nitro group in the parent compound strongly deactivates the phenyl ring, reducing electrophilic reactivity compared to the hydroxyl variant (ChemBK compound), which activates the ring for electrophilic substitution. The hydroxyl group also introduces acidity (pKa ~10) and hydrogen bond donation capacity .
- Fluoro vs. Chloro : Fluorine’s higher electronegativity increases electron withdrawal compared to chlorine, affecting the aromatic ring’s electronic density and intermolecular interactions (e.g., halogen bonding) .
Hydrogen Bonding and Crystal Packing
- The parent compound’s nitro and fluoro groups act as hydrogen bond acceptors, favoring specific crystal packing patterns.
Steric Considerations
- The 2-methyl substituent in BP 30371N/A introduces steric hindrance, which may impede molecular packing and reduce reactivity in sterically sensitive reactions (e.g., SN2 substitutions). This contrasts with the unsubstituted parent compound, which has minimal steric interference .
Biological Activity
tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structural features, including a piperidine ring, a tert-butyl group, and a fluoro-nitrophenylamino moiety, contribute to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H24FN3O4, with a molecular weight of approximately 353.39 g/mol. The presence of the nitro group and fluorine atom enhances its chemical properties, making it a subject of interest in various fields, particularly in drug development.
Synthesis
The synthesis typically involves multiple steps:
- Formation of Piperidine Derivative : Reaction of piperidine with tert-butyl chloroformate to yield tert-butyl piperidine-1-carboxylate.
- Substitution Reaction : The intermediate is reacted with 2-fluoro-6-nitroaniline under controlled conditions, often using solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
The mechanism through which this compound exerts its biological effects is primarily through interactions with specific molecular targets such as enzymes or receptors. The fluoro-nitrophenylamino moiety is crucial for binding to these targets, leading to modulation of various biological pathways. The structural stability provided by the piperidine ring enhances the compound's binding affinity, contributing to its effectiveness in biological assays.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Effects : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential applications in treating infections.
- Enzyme Inhibition : It has been observed that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer.
- Cytotoxicity : Preliminary data indicate that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related piperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential use as an antibiotic agent.
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.
Comparative Analysis
A comparison with similar compounds helps highlight the unique aspects of this compound:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| tert-Butyl 4-(2-chloro-6-nitrophenylamino)piperidine-1-carboxylate | Chlorine instead of Fluorine | Moderate enzyme inhibition |
| tert-Butyl 4-(2-bromo-6-nitrophenylamino)piperidine-1-carboxylate | Bromine instead of Fluorine | Lower cytotoxicity |
| tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate | Fluorine with ether linkage | Enhanced stability |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-(2-fluoro-6-nitrophenylamino)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperidine Protection : Introduce the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to form tert-butyl piperidine-1-carboxylate .
Amination : React the Boc-protected piperidine with 2-fluoro-6-nitroaniline. Palladium catalysts (e.g., Pd(dba)₂) or copper-mediated coupling may facilitate C–N bond formation .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.
Key Considerations :
- Monitor nitro group stability under reducing conditions.
- Optimize stoichiometry to minimize side reactions (e.g., over-alkylation) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .
- Emergency Measures :
- Skin Contact : Wash with soap/water; seek medical attention if irritation persists .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What are the key spectroscopic features for identifying this compound?
- Methodological Answer :
- ¹H NMR :
- tert-butyl group: Singlet at ~1.4 ppm (9H).
- Piperidine protons: Multiplets between 1.5–4.0 ppm.
- Aromatic protons: Doublets (J = 8–10 Hz) for fluorine-coupled nitro-phenyl signals .
- FTIR :
- Nitro group: Asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹.
- Carbamate C=O: ~1700 cm⁻¹ .
- Mass Spec : Molecular ion peak at m/z 353.3 (C₁₆H₂₁FN₃O₄⁺) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding analysis (e.g., N–H···O interactions) validates the nitro group orientation .
Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <5% |
| H-bond Length | 2.8–3.0 Å (N–H···O) |
Q. How to optimize reaction yields in the presence of competing side reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu systems for coupling efficiency. Pd(OAc)₂ with Xantphos ligand improves aryl amination yields .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitro group stability but may require lower temps (0–25°C) to suppress hydrolysis .
- Kinetic Monitoring : Use TLC or in-situ IR to track intermediate formation. Quench reactions at 80–90% conversion to minimize byproducts.
Q. What computational methods predict hydrogen bonding patterns in its crystal structure?
- Methodological Answer :
- Software Tools : Mercury (CCDC) for graph-set analysis (e.g., R₂²(8) motifs) .
- DFT Calculations : Gaussian 16 at B3LYP/6-31G(d) level to model intermolecular interactions. Compare computed vs. experimental IR frequencies (±10 cm⁻¹ tolerance) .
- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic regions to predict packing motifs (e.g., nitro-F interactions) .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Validation :
- ¹³C NMR : Confirm tert-butyl carbamate (δ ~155 ppm for C=O) .
- HRMS : Verify molecular formula (e.g., [M+H]⁺ = 353.1572).
- Dynamic NMR : Detect rotameric equilibria in piperidine rings by variable-temperature studies .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to assign nitro group signals unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
